molecular formula C13H20O2S B14396637 [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene CAS No. 88218-88-6

[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene

Katalognummer: B14396637
CAS-Nummer: 88218-88-6
Molekulargewicht: 240.36 g/mol
InChI-Schlüssel: BWQHCQDSWPDSKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dimethoxyethyl group and a propylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process may include steps such as purification and isolation of the final product to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, may involve this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [2,2-Dimethoxyethyl]benzene
  • [2,2-Dimethoxy-1-(methylsulfanyl)ethyl]benzene
  • [2,2-Dimethoxy-1-(ethylsulfanyl)ethyl]benzene

Uniqueness

What sets [2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene apart from similar compounds is its specific combination of functional groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .

Eigenschaften

CAS-Nummer

88218-88-6

Molekularformel

C13H20O2S

Molekulargewicht

240.36 g/mol

IUPAC-Name

(2,2-dimethoxy-1-propylsulfanylethyl)benzene

InChI

InChI=1S/C13H20O2S/c1-4-10-16-12(13(14-2)15-3)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3

InChI-Schlüssel

BWQHCQDSWPDSKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCSC(C1=CC=CC=C1)C(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.